molecular formula C16H15NO4 B2832062 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzenecarboxamide CAS No. 339009-34-6

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzenecarboxamide

Cat. No. B2832062
CAS RN: 339009-34-6
M. Wt: 285.299
InChI Key: VPUNNNSJIMLUJZ-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzenecarboxamide, also known as AMN082, is a small molecule that acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). It was first discovered in 2003 and has since been studied extensively for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Nucleoside and Nucleotide Derivatives : A study explored the synthesis and biological activity of nucleoside and nucleotide derivatives, including their antiviral and cytostatic activity in cell culture. These compounds exhibited significant inhibitory effects on the growth of various cancer cells, suggesting their potential in cancer research and treatment (Petrie et al., 1986).

  • Pyrazolyl-1-carboxamide Derivatives : Another study focused on the synthesis of pyrazolyl-1-carboxamide derivatives, evaluating their antimicrobial activities. The findings highlight the potential of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).

  • Pyrazolo[3,4-d]pyrimidines : Research into pyrazolo[3,4-d]pyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed their structure-activity relationship, indicating their dual potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Chemical Synthesis and Applications

  • Heterocyclic Synthesis via Enaminones : A study described the synthesis of novel heterocyclic compounds containing the sulfonamide moiety, suggesting their potential applications in COX-2 inhibition, which is relevant for anti-inflammatory and analgesic drug development (Hassan, 2014).

  • Corrosion Inhibition : Research on hydrazinecarbothioamide compounds as corrosion inhibitors for mild steel in HCl environments highlights the practical applications of such compounds in industrial settings, offering insights into their protective capabilities (Al-amiery et al., 2013).

properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-4-6-12(7-5-9)15(19)17-14-8-13(10(2)18)11(3)21-16(14)20/h4-8H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNNNSJIMLUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methylbenzenecarboxamide

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